N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide (CAS 163336-51-4) is a specific diacylhydrazine derivative, structurally defined as the 3-methylbenzoyl analogue of the commercial insecticide methoxyfenozide. With a molecular weight of 354.44 g/mol, this compound is primarily procured as an analytical reference standard for impurity profiling in agrochemical manufacturing and as a specialized scaffold for structure-activity relationship (SAR) studies targeting the ecdysone receptor (EcR). Its baseline properties include high stability under standard reversed-phase chromatographic conditions and predictable solubility in polar aprotic solvents, making it seamlessly compatible with industrial QA/QC workflows and high-throughput screening panels [1].
For industrial procurement and analytical QA/QC, substituting this compound with the parent active ingredient (methoxyfenozide) or other diacylhydrazines like tebufenozide is technically unviable. In regulatory batch release, quantifying manufacturing impurities requires exact structural matches to establish precise retention times and mass spectrometry response factors; the absence of one methyl group on the benzoyl ring significantly alters its lipophilicity and elution profile, rendering generic standards useless [1]. Furthermore, in agrochemical discovery, utilizing this exact 3-methylbenzoyl analogue is mandatory for mapping the steric boundaries of the EcR ligand-binding pocket, as the generic 3,5-dimethyl substitution of methoxyfenozide masks the specific binding dynamics that this desmethyl analogue reveals [2].
In reversed-phase HPLC workflows used for agrochemical batch analysis, the removal of a single methyl group from the benzoyl ring reduces the compound's overall lipophilicity (LogP) compared to the parent active ingredient. This structural difference translates to a shorter retention time on standard C18 columns, allowing for baseline resolution (Rs > 1.5) between CAS 163336-51-4 and methoxyfenozide [1]. This distinct chromatographic behavior is essential for accurate peak integration and quantification of desmethyl impurities in technical-grade materials.
| Evidence Dimension | Reversed-phase HPLC retention behavior (lipophilicity) |
| Target Compound Data | Earlier elution (lower LogP due to 3-methyl substitution) |
| Comparator Or Baseline | Methoxyfenozide (3,5-dimethyl substitution, higher LogP) |
| Quantified Difference | Baseline chromatographic resolution (Rs > 1.5) achieved under standard gradient conditions |
| Conditions | C18 stationary phase, acetonitrile/water gradient |
Enables QA/QC laboratories to accurately quantify this specific manufacturing impurity to meet stringent regulatory pesticide specifications.
The diacylhydrazine class relies heavily on the steric bulk of the benzoyl moiety to optimally fill the lepidopteran EcR ligand-binding domain. While the 3,5-dimethylbenzoyl group in methoxyfenozide provides peak binding affinity, the 3-methylbenzoyl configuration in CAS 163336-51-4 results in a sub-optimal fit. Receptor binding assays typically show a 10- to 50-fold reduction in binding affinity (higher Kd/EC50) when the second meta-methyl group is absent [1]. This quantifiable drop in activity makes this compound a critical negative/intermediate control for validating computational docking models of the EcR pocket.
| Evidence Dimension | In vitro EcR binding affinity / reporter activation |
| Target Compound Data | Reduced affinity (sub-optimal steric fill) |
| Comparator Or Baseline | Methoxyfenozide (optimal 3,5-dimethyl steric fill) |
| Quantified Difference | 10- to 50-fold reduction in receptor activation potency |
| Conditions | In vitro cell-based EcR reporter assay |
Provides agrochemical researchers with a precise structural comparator to validate the steric boundaries of novel ecdysone receptor agonists.
As a synthetic scaffold, CAS 163336-51-4 offers a distinct advantage over its fully substituted counterparts. The presence of a 3-methylbenzoyl group leaves the 5-position of the aromatic ring sterically accessible for late-stage electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling. In contrast, the 3,5-dimethylbenzoyl group in methoxyfenozide sterically blocks these positions [1]. This difference allows chemists to generate diverse diacylhydrazine libraries that are synthetically inaccessible from the commercial insecticide itself.
| Evidence Dimension | Steric accessibility for aromatic functionalization |
| Target Compound Data | Unsubstituted 5-position available for derivatization |
| Comparator Or Baseline | Methoxyfenozide (3,5-dimethyl substituted, sterically blocked) |
| Quantified Difference | Enables direct C-H functionalization at the 5-position which is >95% blocked in the comparator |
| Conditions | Standard electrophilic or cross-coupling reaction conditions |
Allows synthetic chemists to use this compound as a versatile building block for expanding proprietary agrochemical screening libraries.
Directly leveraging its distinct chromatographic resolution from methoxyfenozide, this compound is the exact reference standard required for QA/QC laboratories. It is used to calibrate HPLC and LC-MS instruments, ensuring that desmethyl manufacturing impurities are accurately quantified to comply with FAO/WHO pesticide specifications and regulatory batch release criteria [1].
Because its 3-methylbenzoyl group provides a sub-optimal steric fit compared to the 3,5-dimethylbenzoyl comparator, this compound serves as a critical analytical tool in agrochemical discovery. It is deployed in in vitro EcR binding assays to empirically validate computational docking models and define the steric boundaries of the receptor's ligand-binding domain [2].
Taking advantage of the sterically accessible 5-position on the benzoyl ring, synthetic chemists utilize this compound as a versatile precursor. It enables late-stage functionalization and cross-coupling reactions that are impossible with fully substituted analogs, facilitating the rapid generation of proprietary compound libraries for high-throughput screening [3].